3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, substituted with a 2,4-dimethylphenyl group and a naphthylmethyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazinopyridine derivative, followed by its reaction with substituted aromatic aldehydes to form the desired triazolo[4,3-e]pyrimidine core . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethylphenyl)-3-[(2-naphthylmethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
- N-(3,5-Dimethylphenyl)-2-({5-[(1-Naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H20N6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H20N6/c1-16-10-11-22(17(2)12-16)31-24-21(14-27-31)25-29-28-23(30(25)15-26-24)13-19-8-5-7-18-6-3-4-9-20(18)19/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
DACZZPGCDOPKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.